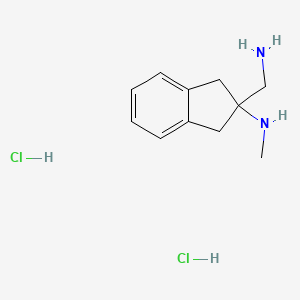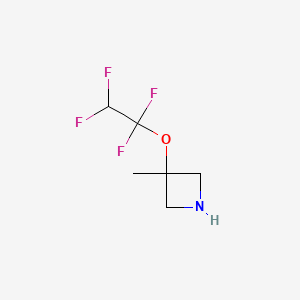
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a four-membered azetidine ring substituted with a 3-methyl group and a 1,1,2,2-tetrafluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine typically involves the reaction of azetidine derivatives with fluorinated ethoxy compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with 1,1,2,2-tetrafluoroethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Applications De Recherche Scientifique
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorinated ethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the azetidine ring structure may contribute to the compound’s stability and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A compound with a similar fluorinated ethoxy group but different core structure.
1,1,2,2-Tetrafluoroethoxy derivatives: Compounds with the same fluorinated ethoxy group attached to different core structures.
Uniqueness
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other fluorinated ethoxy derivatives
Propriétés
Formule moléculaire |
C6H9F4NO |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
3-methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine |
InChI |
InChI=1S/C6H9F4NO/c1-5(2-11-3-5)12-6(9,10)4(7)8/h4,11H,2-3H2,1H3 |
Clé InChI |
GSMOARROPNHFGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


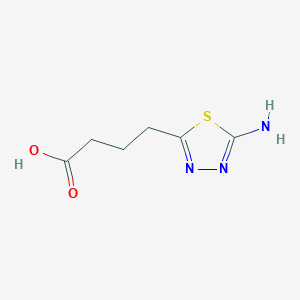
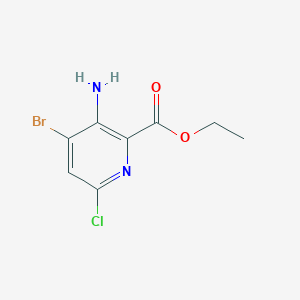
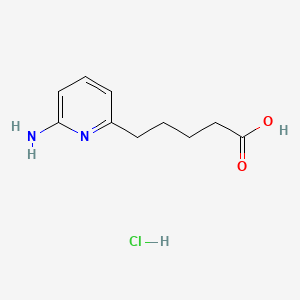
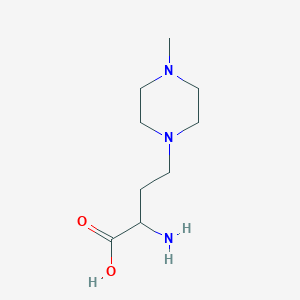
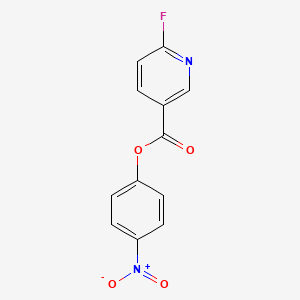

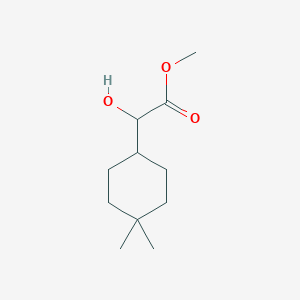
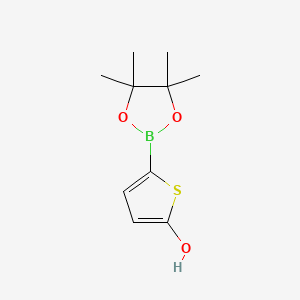
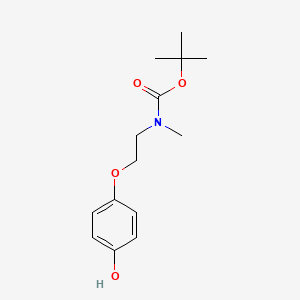
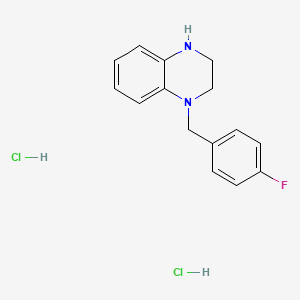
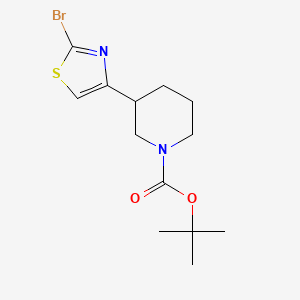
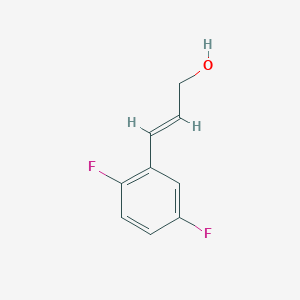
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
